1-Boc-4-吗啉-4-基甲基-哌啶

描述

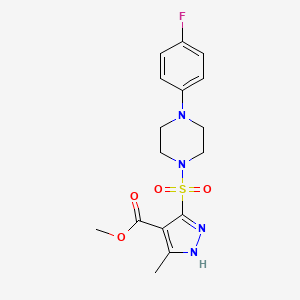

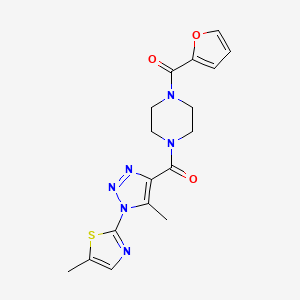

1-Boc-4-Morpholin-4-ylmethyl-piperidine, also known as Boc-Morpholine, is an organic compound that is widely used in the synthesis of various compounds, including drugs, and has a wide range of scientific research applications. Boc-Morpholine is a derivative of morpholine, which is a heterocyclic compound containing four carbon atoms and one nitrogen atom. It is an important intermediate for the synthesis of various organic compounds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Boc-Morpholine.

科学研究应用

钌催化的乙烯基芳烃加氢胺化

一项研究讨论了钌催化的乙烯基芳烃与仲脂族胺和苄胺(包括吗啉和哌啶)的分子间、反马氏加氢胺化,产生β-苯乙胺产物。这项研究证明了该化合物在促进高产反应中的效用,展示了其在合成化学中的重要性(Utsunomiya & Hartwig, 2003)。

立体动力学和珀林效应

另一项研究调查了各种 N-三氟甲磺酰基取代的 1,4-二杂环己烷(包括吗啉和哌啶衍生物)的立体动力学行为。它强调了这些化合物在分子内相互作用影响下可以采用的不同构象,这对于理解它们的反应性和在药物设计和其他化学合成中的潜在应用至关重要(Shainyan et al., 2008)。

固相合成受保护的肽

一项关于开发一种用于固相肽合成的锚定剂的研究涉及使用哌啶或吗啉,这突显了这些化合物在肽合成中的多功能性,为制备受保护的肽片段提供了一个稳定的连接(Rabanal, Giralt, & Albericio, 1992)。

离子液晶

一项使用哌啶鎓、哌嗪鎓和吗啉鎓阳离子设计离子液晶的研究证明了该化合物在材料科学中的应用。这些化合物表现出丰富的介晶行为,突出了它们在开发具有独特性能的新材料中的潜力(Lava, Binnemans, & Cardinaels, 2009)。

腐蚀抑制

合成了硫代吗啉-4-基甲基-膦酸和吗啉-4-甲基-膦酸,并评估了它们对氯化钠溶液中铁腐蚀的抑制作用,表明这些化合物在工业应用中具有潜力,特别是在腐蚀预防中(Amar et al., 2006)。

属性

IUPAC Name |

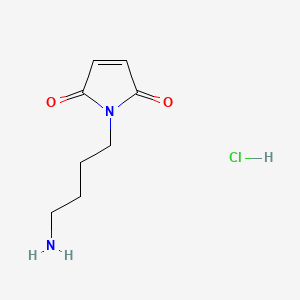

tert-butyl 4-(morpholin-4-ylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-6-4-13(5-7-17)12-16-8-10-19-11-9-16/h13H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBJLJUIVLSYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-Morpholin-4-ylmethyl-piperidine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2692543.png)

![4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2692548.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2692550.png)

![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2692553.png)

![N-(4-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2692556.png)